3-{[(4-Aminophenyl)sulfanyl]methyl}-1,2-dihydroquinoxalin-2-one
Overview
Description
3-{[(4-Aminophenyl)sulfanyl]methyl}-1,2-dihydroquinoxalin-2-one is an organic compound that features a quinoxaline core structure with an aminophenyl sulfanyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(4-Aminophenyl)sulfanyl]methyl}-1,2-dihydroquinoxalin-2-one typically involves the reaction of 4-aminobenzenethiol with a suitable quinoxaline derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
3-{[(4-Aminophenyl)sulfanyl]methyl}-1,2-dihydroquinoxalin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the quinoxaline ring to a dihydroquinoxaline derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aminophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Various substituted quinoxaline derivatives.
Scientific Research Applications
3-{[(4-Aminophenyl)sulfanyl]methyl}-1,2-dihydroquinoxalin-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 3-{[(4-Aminophenyl)sulfanyl]methyl}-1,2-dihydroquinoxalin-2-one involves its interaction with specific molecular targets and pathways. The aminophenyl sulfanyl group can interact with biological macromolecules, leading to the modulation of enzymatic activities and signaling pathways. The quinoxaline core may also contribute to the compound’s bioactivity by interacting with nucleic acids and proteins.
Comparison with Similar Compounds
Similar Compounds
- 3-{[(2-Aminophenyl)sulfanyl]methyl}-1,2-dihydroquinoxalin-2-one
- 3-{[(4-Methylphenyl)sulfanyl]methyl}-1,2-dihydroquinoxalin-2-one
- 3-{[(4-Hydroxyphenyl)sulfanyl]methyl}-1,2-dihydroquinoxalin-2-one
Uniqueness
3-{[(4-Aminophenyl)sulfanyl]methyl}-1,2-dihydroquinoxalin-2-one is unique due to the presence of the aminophenyl sulfanyl group, which imparts specific chemical and biological properties
Properties
IUPAC Name |
3-[(4-aminophenyl)sulfanylmethyl]-1H-quinoxalin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3OS/c16-10-5-7-11(8-6-10)20-9-14-15(19)18-13-4-2-1-3-12(13)17-14/h1-8H,9,16H2,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APLXVJHLEMHMFF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)C(=N2)CSC3=CC=C(C=C3)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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